3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
Overview
Description
3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylthio group
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form the corresponding dihydrotriazole.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and sodium hydride for nucleophilic substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted triazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways involved in these diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis. Its anti-inflammatory and anticancer activities are linked to its inhibition of enzymes like cyclooxygenase-2 (COX-2) and its interference with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-(4-Fluorophenyl)-4-methyl-5-(ethylthio)-4H-1,2,4-triazole: This compound has an ethylthio group instead of a methylthio group, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJFFXWGOBEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151550 | |
Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-63-6 | |
Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-methyl-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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